molecular formula C8H12O B8621310 Cyclooctene-3-one

Cyclooctene-3-one

Cat. No.: B8621310
M. Wt: 124.18 g/mol
InChI Key: NSHQAIKRVDXIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclooctene-3-one is an organic compound characterized by an eight-membered ring with a double bond and a ketone functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctene-3-one can be synthesized through several methods. One common approach involves the ring-closing metathesis of diene precursors. This reaction typically employs a ruthenium-based catalyst under an inert atmosphere to facilitate the formation of the eight-membered ring.

Industrial Production Methods: Industrial production of cyclooct-2-enone often involves the catalytic hydrogenation of cyclooctadiene followed by oxidation. This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Cyclooctene-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclooctane-1,2-dione using oxidizing agents like potassium permanganate.

    Reduction: Reduction of cyclooct-2-enone with sodium borohydride yields cyclooctanol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products:

    Oxidation: Cyclooctane-1,2-dione.

    Reduction: Cyclooctanol.

    Substitution: Various substituted cyclooctanones.

Scientific Research Applications

Cyclooctene-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclooct-2-enone involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon, leading to the formation of various adducts. This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack.

Comparison with Similar Compounds

    Cyclooctane: A saturated eight-membered ring compound.

    Cyclooctene: An unsaturated eight-membered ring with a single double bond.

    Cyclooctadiene: An eight-membered ring with two double bonds.

Uniqueness: Cyclooctene-3-one is unique due to the presence of both a double bond and a ketone functional group within the same ring structure. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

cyclooct-2-en-1-one

InChI

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2

InChI Key

NSHQAIKRVDXIMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC=CC(=O)CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1.10 grams (10 millimoles) of cyclooctene, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.021 gram (0.06 millimole) of acetylacetonatocobalt Co(AA)2 and 25 milliliters of acetonitrile was stirred in an oxygen atmosphere at a temperature of 100° C. for 6 hours. The product in the reaction mixture was analyzed with gas chromatography. Cyclooctene was transformed, with a transformation rate of 95%, into 2-cycloocten-1-one (cyclooctene-based selectivity 82%, yield 78%) and 2-cycloocten-1-ol (cyclooctene-based selectivity 16%, yield 15%).
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Co(AA)2
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0.021 g
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25 mL
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Synthesis routes and methods II

Procedure details

As may be seen in the table, cyclopentenone and cyclohexanone provided for modest enantiocontrol (12-15:1 endo:exo, 48-63% ee, 81% yield), while cycloheptenone (n=2), cyclooctenone (n=3), and (E) cyclopentadecene-2-one (n=10) were found to be highly enantioselective (entries 3-5, 5-18:1 endo:exo, 90-93% ee, 83-88% yield). Cyclopentenone (n=0, entry 1) and cyclohexanone (n=1, entry 2) were found to be somewhat less enantioselective.
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